molecular formula C7H8ClNO B1294355 2-Chloro-5-methoxyaniline CAS No. 2401-24-3

2-Chloro-5-methoxyaniline

Cat. No. B1294355
M. Wt: 157.6 g/mol
InChI Key: GBOUQGUQUUPGLO-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

To a solution of 10.59 g of 2-chloro-5-methoxyaniline in 50 mL of AcOH were added dropwise at 0° C. 6.8 mL of acetic anhydride. The reaction mixture was allowed to warm up to rt, stirred for 6 h and concentrated in vacuo. The crude product was purified by CC using EtOAc/heptane 1/3 to yield 13.0 g of N-(2-chloro-5-methoxy-phenyl)-acetamide as white solid.
Quantity
10.59 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[NH2:4].[C:11](OC(=O)C)(=[O:13])[CH3:12]>CC(O)=O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[NH:4][C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
10.59 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by CC

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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